3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137408
InChI: InChI=1S/C12H8N2O3/c15-12(16)9-4-10-11(14-9)8(6-17-10)7-2-1-3-13-5-7/h1-6,14H,(H,15,16)
SMILES:
Molecular Formula: C12H8N2O3
Molecular Weight: 228.20 g/mol

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS No.:

Cat. No.: VC20137408

Molecular Formula: C12H8N2O3

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid -

Specification

Molecular Formula C12H8N2O3
Molecular Weight 228.20 g/mol
IUPAC Name 3-pyridin-3-yl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C12H8N2O3/c15-12(16)9-4-10-11(14-9)8(6-17-10)7-2-1-3-13-5-7/h1-6,14H,(H,15,16)
Standard InChI Key BEQMEFJYIFFXFO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=COC3=C2NC(=C3)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a furan ring fused to a pyrrole system (furo[3,2-b]pyrrole), with a pyridin-3-yl group at the 3-position and a carboxylic acid moiety at the 5-position. The conjugated π-system across the fused rings and the electron-withdrawing carboxylic acid group contribute to its unique electronic properties. Key structural identifiers include:

PropertyValue
IUPAC Name3-pyridin-3-yl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Molecular FormulaC12H8N2O3\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}_{3}
Molecular Weight228.20 g/mol
Canonical SMILESC1=CC(=CN=C1)C2=COC3=C2NC(=C3)C(=O)O
InChI KeyBEQMEFJYIFFXFO-UHFFFAOYSA-N

The planar structure and aromaticity of the furo-pyrrole system enable π-π stacking interactions, while the pyridine and carboxylic acid groups offer sites for hydrogen bonding and metal coordination .

Synthesis and Derivatives

Synthetic Pathways

Synthesis typically begins with functionalized pyrrole or pyridine precursors. A common route involves:

  • Cyclization of pyrrole derivatives with acetylene dicarboxylates to form the furo[3,2-b]pyrrole core.

  • Suzuki-Miyaura Coupling to introduce the pyridin-3-yl group at the 3-position.

  • Hydrolysis of ester intermediates to yield the carboxylic acid .

For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate serves as a key intermediate, which undergoes hydrolysis to produce the carboxylic acid derivative . Modifications at the N-position (e.g., alkylation with methyl iodide or benzylation) have been reported to enhance solubility and bioactivity .

Structural Analogues

  • Brominated Derivatives: 3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (MW 232.04 g/mol) exhibits enhanced electrophilicity for cross-coupling reactions.

  • Hydrazide Derivatives: Conversion to carbohydrazides (e.g., via reaction with hydrazine hydrate) enables coordination with transition metals like Cu(II) and Ni(II) .

Medicinal Chemistry Applications

Kinase Inhibition

The fused heterocyclic system mimics ATP-binding motifs in kinases. Preliminary studies suggest inhibitory activity against tyrosine kinases involved in cancer proliferation, though specific IC50_{50} values remain under investigation.

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., bromine) show moderate activity against Staphylococcus aureus (MIC 16–32 µg/mL) and Escherichia coli (MIC 32–64 µg/mL). The carboxylic acid group enhances membrane permeability via protonation-deprotonation dynamics.

Metal Complexation

Carboxhydrazide derivatives form stable complexes with Cu(II), Co(II), and Ni(II), which exhibit enhanced antimicrobial and anticancer properties compared to ligands alone . For instance, Cu(II) complexes demonstrate IC50_{50} values of 8–12 µM against MCF-7 breast cancer cells .

Material Science Applications

Organic Semiconductors

The conjugated furo-pyrrole system enables charge carrier mobility (μ\mu) of 10310^{-3}10210^{-2} cm2^2/V·s in thin-film transistors, comparable to polythiophenes. Pyridine substitution reduces HOMO-LUMO gaps (ΔE2.8\Delta E \approx 2.8 eV), enhancing conductivity .

Fluorescent Probes

Functionalization with chromophores (e.g., 4-oxo-4H-chromene) yields derivatives with strong blue fluorescence (λem=450\lambda_{\text{em}} = 450 nm), applicable in bioimaging and optoelectronics .

Future Directions

Drug Discovery

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetics.

  • Targeted Delivery: Conjugation with nanoparticles to improve bioavailability and reduce off-target effects.

Advanced Materials

  • Polymer Integration: Copolymerization with thiophene or fluorene units for flexible electronics.

  • Photovoltaic Applications: Exploration as electron transport layers in perovskite solar cells.

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